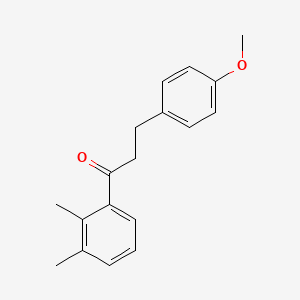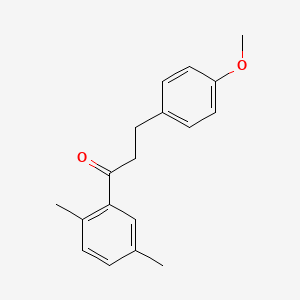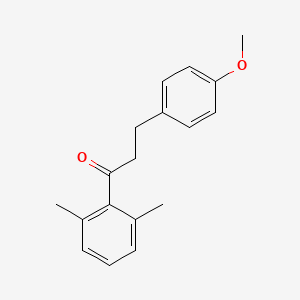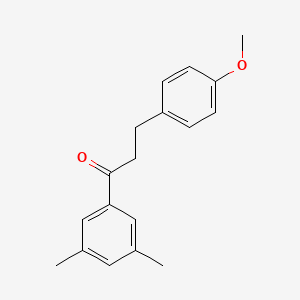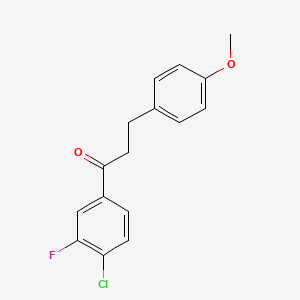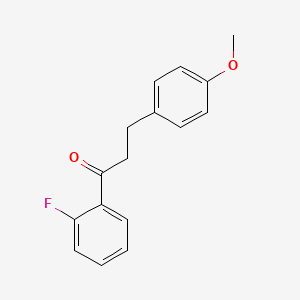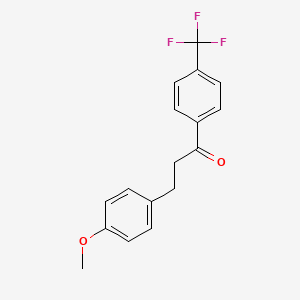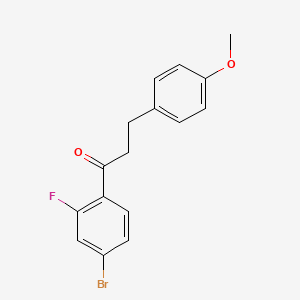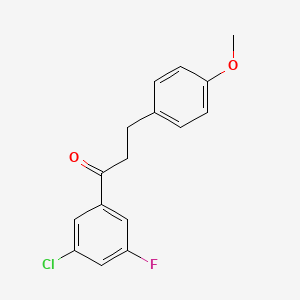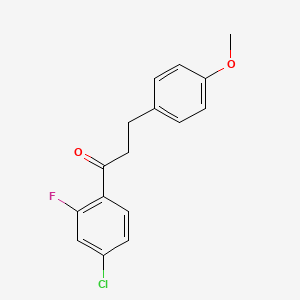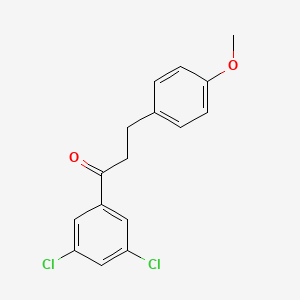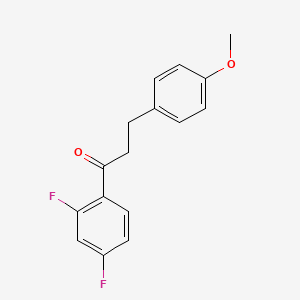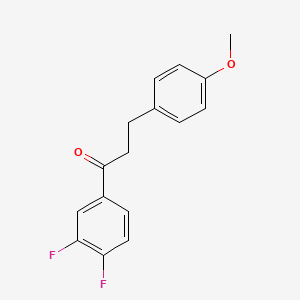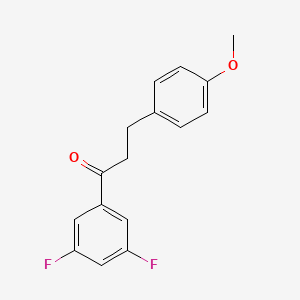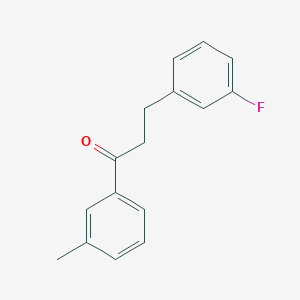
3-(3-Fluorophenyl)-3'-methylpropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorophenyl compounds are often used as building blocks in chemical synthesis . They are typically characterized by a fluorine atom attached to a phenyl group, which can influence the compound’s reactivity and properties .
Synthesis Analysis
Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, is a method that has been reported for the synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as X-ray diffraction . Density functional theory (DFT) can also be used to calculate the molecular structure .Chemical Reactions Analysis
Catalytic protodeboronation of alkyl boronic esters has been reported for similar compounds . This involves a radical approach and can be used for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, 3-Fluorophenyl isocyanate has a density of 1.201 g/mL at 25 °C and a refractive index of n20/D 1.514 (lit.) .Applications De Recherche Scientifique
Palladium-Catalyzed Reactions
- "3-(3-Fluorophenyl)-3'-methylpropiophenone" can be involved in palladium-catalyzed reactions, such as the unique multiple arylation via C-C and C-H bond cleavages (Wakui et al., 2004).
Antiandrogen Activity
- Some derivatives, like 3-substituted derivatives of 2-hydroxypropionanilides, have shown antiandrogen activity, suggesting possible applications in the treatment of androgen-responsive diseases (Tucker et al., 1988).
Pharmaceutical Synthesis
- The compound plays a role in the synthesis of novel pharmaceuticals, such as the production of 1,4-benzodioxin-2-ones and benzoxazin-2-one derivatives (Yavari et al., 2006).
Electrochemical Fluorination
- Electrochemical fluorination studies involve methyl cinnamates, which includes derivatives like 3-(3-Fluorophenyl)-3'-methylpropiophenone, providing insights into the fluorination process and its selectivity (Dmowski & Kozłowski, 1997).
Radiopharmaceutical Intermediates
- It serves as an intermediate in the production of radiopharmaceuticals, particularly [18F]fluoroarylketones, showcasing its potential in medical imaging and diagnostics (Banks & Hwang, 1994).
Detection of Aluminum Ions
- Derivatives of 3-(3-Fluorophenyl)-3'-methylpropiophenone are used in the development of chemosensors for the selective detection of aluminum ions, which has applications in environmental monitoring and bioimaging (Ye et al., 2014).
Antitumor Agents
- The compound is involved in the synthesis of antitumor agents, like 2-phenylquinolin-4-ones, demonstrating its utility in the development of new cancer treatments (Chou et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-1-(3-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIAJPZEFXMTJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644510 |
Source


|
| Record name | 3-(3-Fluorophenyl)-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-3'-methylpropiophenone | |
CAS RN |
898788-67-5 |
Source


|
| Record name | 1-Propanone, 3-(3-fluorophenyl)-1-(3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Fluorophenyl)-1-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

